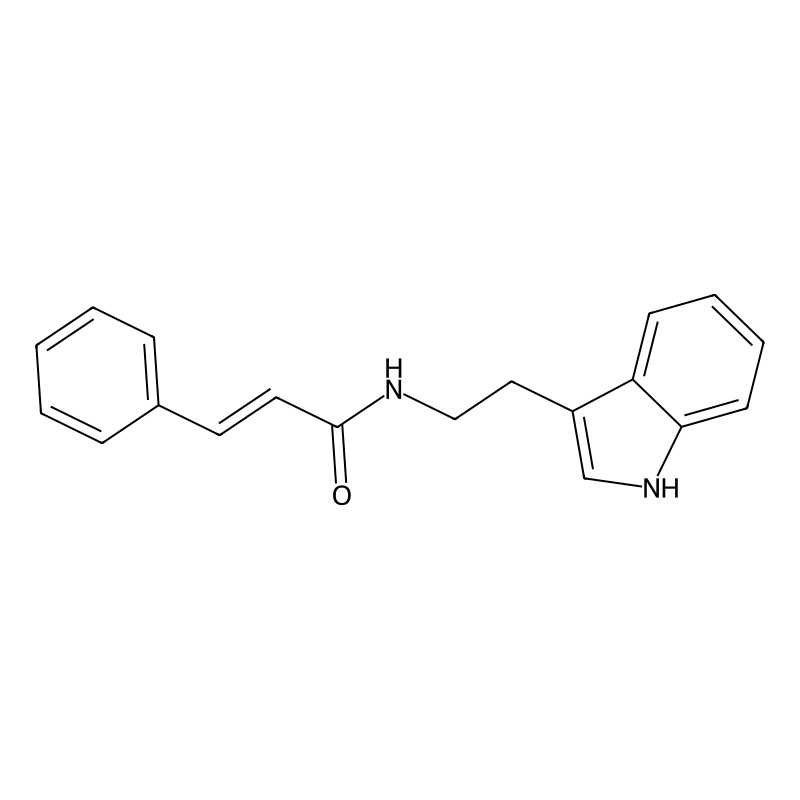Cinnamoyl tryptamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Isomeric SMILES
Cinnamoyl tryptamine (CT) is a naturally occurring indole alkaloid found in various plants, including some Acacia species []. While research on CT is limited compared to other related compounds, there are some interesting scientific applications being explored:
Plant Defense Mechanism:
Studies suggest CT may play a role in plant defense mechanisms. Research indicates that CT production in rice increases in response to fungal infection []. This suggests CT might act as a phytoalexin, a compound produced by plants to deter fungal growth.
Biological Marker:
The presence and concentration of CT might serve as a biological marker for specific plant species or environmental conditions. A study investigating the production of various alkaloids in Acacia species found CT to be present in some species but not others []. This highlights the potential for CT as a chemotaxonomic marker, aiding in plant identification and classification.
Pharmacological Potential:
Limited research suggests CT might have some pharmacological properties. However, more investigation is needed to understand its potential benefits and risks. A scientific publication mentions CT alongside other tryptamine derivatives in the context of their potential use in the development of new therapeutic agents []. However, the specific properties and applications of CT in this context remain unclear and require further exploration.
Cinnamoyl tryptamine is a compound formed by the conjugation of tryptamine, an indole alkaloid, with a cinnamoyl group. This structure integrates the aromatic properties of both components, resulting in a compound that exhibits notable chemical and biological characteristics. The molecular formula of cinnamoyl tryptamine is , and it is primarily recognized for its potential applications in pharmacology and cosmetics due to its bioactive properties.
- Acylation: The introduction of the cinnamoyl group to tryptamine occurs via acylation, typically facilitated by acyl chlorides in the presence of bases like pyridine or sodium bicarbonate .
- Hydrolysis: Cinnamoyl tryptamine can hydrolyze under acidic or basic conditions, breaking down into its constituent parts—tryptamine and cinnamic acid .
- Oxidation: The compound can also participate in oxidation reactions, potentially leading to derivatives with altered biological activity .
Cinnamoyl tryptamine exhibits various biological activities:
- Antimicrobial Properties: It has been shown to possess antimicrobial effects, making it a candidate for agricultural applications as a phytoalexin in plants like barley .
- Cholinesterase Inhibition: Cinnamoyl tryptamine targets acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. This inhibition suggests potential use in treating neurodegenerative diseases.
- Skin Whitening: Recent studies have indicated its efficacy as a skin-whitening agent, attributed to its ability to inhibit melanin production .
The synthesis of cinnamoyl tryptamine can be achieved through several methods:
- Traditional Acylation:
- Reacting tryptamine with cinnamoyl chloride in the presence of a base (e.g., pyridine) allows for the formation of cinnamoyl tryptamine.
- This method typically involves monitoring reaction conditions closely to optimize yield.
- Chemo-Enzymatic Synthesis:
- Microwave-Assisted Synthesis:
Cinnamoyl tryptamine has diverse applications across multiple fields:
- Pharmaceuticals: Its cholinesterase inhibitory properties make it relevant for drug development aimed at neurodegenerative diseases such as Alzheimer's.
- Cosmetics: Due to its skin-whitening effects, it is being investigated as an ingredient in cosmetic formulations .
- Agriculture: Its antimicrobial properties position it as a potential natural pesticide or growth enhancer in crops .
Recent studies have focused on the interaction of cinnamoyl tryptamine with various biological targets:
- Enzyme Interaction: Investigations into its binding affinity with cholinesterases have revealed significant inhibition rates, indicating potential therapeutic applications.
- Plant Metabolism: Research on its incorporation into plant metabolic pathways has shown that it plays a role in the biosynthesis of phenylamide phytoalexins, contributing to plant defense mechanisms against pathogens .
Cinnamoyl tryptamine shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Cinnamoyl tryptamine's unique combination of the indole structure from tryptamine and the aromatic characteristics from cinnamic acid distinguishes it from these similar compounds, particularly in its biological activities and potential applications.







